1-(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one
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Overview
Description
1-(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Compounds with a similar 1,2,3-triazole core have been reported to exhibit a broad range of biological activities, including antibacterial, antimalarial, and antiviral activities . These compounds are thought to interact with various biological targets, leading to their diverse activities .
Mode of Action
It is known that organic inhibitors, such as triazoles, can adsorb at the interface of a metal surface through electrostatic interactions or through the sharing of electrons . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Compounds containing a 1,2,3-triazole moiety have been associated with protein s-palmitoylation, a process that facilitates the membrane association and proper subcellular localization of proteins .
Pharmacokinetics
It is known that the presence of a 1,2,3-triazole ring in a compound can improve its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (adme), thereby enhancing its bioavailability .
Result of Action
Based on the known activities of similar compounds, it can be inferred that the compound may have potential antimicrobial, antiviral, or other biological activities .
Action Environment
The action, efficacy, and stability of 1-(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one can be influenced by various environmental factors. For instance, triazole derivatives have been shown to effectively prevent steel corrosion in an acidic environment . This suggests that the compound’s activity might be influenced by the pH of its environment.
Preparation Methods
The synthesis of 1-(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization in the presence of an acid catalyst to yield the triazole ring . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and the use of solvents.
Chemical Reactions Analysis
1-(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Common reagents and conditions used in these reactions include acids, bases, and various solvents, depending on the desired transformation. Major products formed from these reactions include oxidized, reduced, or substituted triazole derivatives.
Scientific Research Applications
1-(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one can be compared with other triazole derivatives, such as:
1-(2-phenyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one: This compound has similar structural features but differs in its substituents, leading to variations in its biological activity and applications.
1-(2-methyl-5-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one: Another closely related compound with different substituents, which may result in different chemical reactivity and biological properties.
Properties
IUPAC Name |
1-(2-ethyl-5-methyltriazol-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-4-10-8-5(2)7(9-10)6(3)11/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBGVGBEMRSDFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(C(=N1)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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